molecular formula C15H25ClN6O3 B13111396 N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methylpropylenediamineFormamideHydrochloride

N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methylpropylenediamineFormamideHydrochloride

Cat. No.: B13111396
M. Wt: 372.85 g/mol
InChI Key: JYOGWQHZKTVKEN-UHFFFAOYSA-N
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Description

N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methylpropylenediamineFormamideHydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique quinazoline structure, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methylpropylenediamineFormamideHydrochloride typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methylpropylenediamineFormamideHydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds. Substitution reactions can yield a wide variety of products depending on the nature of the substituents introduced .

Scientific Research Applications

N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methylpropylenediamineFormamideHydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Investigated for its potential use in the treatment of various diseases, particularly those involving abnormal cell growth or signaling pathways.

    Industry: Used in the development of new materials and as a component in various industrial processes

Mechanism of Action

The mechanism of action of N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methylpropylenediamineFormamideHydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. This interaction can modulate various signaling pathways, leading to changes in cellular behavior. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-2-cyanoethylamine
  • N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-d3-propylenediamine
  • N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methylpropylenediamine Hydrochloride

Uniqueness

N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methylpropylenediamineFormamideHydrochloride is unique due to its specific combination of functional groups and its potential for diverse applications in research and industry. Its quinazoline core structure, combined with the amino, methoxy, and propylenediamine moieties, provides a versatile platform for further chemical modifications and applications .

Properties

Molecular Formula

C15H25ClN6O3

Molecular Weight

372.85 g/mol

IUPAC Name

2-N-(2-aminopropyl)-6,7-dimethoxy-2-N-methylquinazoline-2,4-diamine;formamide;hydrochloride

InChI

InChI=1S/C14H21N5O2.CH3NO.ClH/c1-8(15)7-19(2)14-17-10-6-12(21-4)11(20-3)5-9(10)13(16)18-14;2-1-3;/h5-6,8H,7,15H2,1-4H3,(H2,16,17,18);1H,(H2,2,3);1H

InChI Key

JYOGWQHZKTVKEN-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC)N.C(=O)N.Cl

Origin of Product

United States

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